

1,3-Dimethylpentylamine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 1,3-Dimethylpentylamine

Cat. No.: B086682

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1,3-Dimethylpentylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3-Dimethylpentylamine** (DMAA), a synthetic amine with sympathomimetic properties. The document covers its chemical identity, mechanism of action, established analytical methods for its detection, and a detailed synthesis protocol. This guide is intended for professionals in research, and drug development who require a thorough understanding of this compound.

Chemical Identifiers and Properties

1,3-Dimethylpentylamine, also known as methylhexanamine, is a stimulant that was initially developed as a nasal decongestant.^{[1][2]} Its chemical identity is defined by a range of identifiers, and its properties have been characterized through various analytical techniques.

Identifier Type	Value
CAS Number	105-41-9
IUPAC Name	4-methylhexan-2-amine
Synonyms	1,3-DMAA, Methylhexanamine, Geranamine, Forthane
Molecular Formula	C ₇ H ₁₇ N
Molecular Weight	115.22 g/mol
InChI Key	YAHRLICUYEDAU-UHFFFAOYSA-N
SMILES	CCC(C)CC(C)N

Pharmacological Profile

The primary mechanism of action of **1,3-Dimethylpentylamine** is attributed to its function as an indirect sympathomimetic amine. It competitively inhibits the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.^[3] This inhibition of norepinephrine reuptake enhances noradrenergic signaling, resulting in stimulant effects on the central nervous and cardiovascular systems.

Pharmacokinetic Properties

Parameter	Value
Oral Clearance	20.02 ± 5 L/hr
Terminal Half-life	8.45 ± 1.88 hours
Peak Plasma Concentration (C _{max}) at 25 mg dose	~70 ng/mL
Time to Peak Plasma Concentration (T _{max})	3-5 hours

Experimental Protocols

Synthesis of 1,3-Dimethylpentylamine Hydrochloride

A common method for the synthesis of **1,3-Dimethylpentylamine** hydrochloride involves a multi-step process starting from ethyl acetoacetate and 2-bromobutane.^{[4][5]}

Step 1: Alkylation

- Prepare a solution of sodium ethoxide in absolute ethanol.
- Add ethyl acetoacetate to the sodium ethoxide solution.
- Slowly add 2-bromobutane to the reaction mixture under reflux.
- Continue heating at 80-84°C for 8 hours.
- After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain 3-isobutyl ethyl acetoacetate.^[4]

Step 2: Hydrolysis and Decarboxylation

- Treat the 3-isobutyl ethyl acetoacetate with a 5% sodium hydroxide solution and stir for 4 hours.
- Adjust the pH to 4.0 with a 50% sulfuric acid solution.
- Heat the mixture and distill to collect the 4-methyl-2-hexanone product.^[4]

Step 3: Oximation

- React 4-methyl-2-hexanone with hydroxylamine sulfate in water.
- Adjust the pH to 7.0 with a saturated sodium hydroxide solution and continue the reaction for 4 hours.
- Extract the product to obtain 4-methyl-2-hexanone oxime.^[4]

Step 4: Reduction and Salt Formation

- The oxime is then reduced, typically via catalytic hydrogenation, to form **1,3-Dimethylpentylamine**.^[2]

- The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization from ethanol.[4]

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **1,3-Dimethylpentylamine** in dietary supplements, often requiring derivatization to enhance volatility and chromatographic performance.[6][7][8]

1. Sample Preparation and Derivatization:

- Extract a known quantity of the homogenized supplement sample with a suitable solvent, such as 0.5 M HCl.[6]
- Purify the extract using liquid-liquid partition with a non-polar solvent like hexane.[6]
- Evaporate the solvent and derivatize the residue with an acylating agent, such as pentafluoropropionic anhydride (PFPA). This is achieved by dissolving the residue in a solvent like dichloromethane, adding PFPA, and heating at 50°C for 30 minutes.[7]
- Remove the solvent and excess reagent under reduced pressure and dilute the derivatized sample with heptane for GC-MS analysis.[7]

2. GC-MS Conditions:

- Column: A chiral column such as Astec® CHIRALDEX™ G-DM is often used to separate stereoisomers.[9]
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: An isothermal program (e.g., 90°C) or a temperature gradient can be used depending on the specific separation requirements.[9]

- Detector: Mass Spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[\[8\]](#)

Norepinephrine Transporter (NET) Inhibition Assay

This in-vitro assay is used to determine the inhibitory potency of **1,3-Dimethylpentylamine** on the norepinephrine transporter.[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Cell Culture and Preparation:

- Culture a suitable cell line endogenously expressing NET (e.g., SK-N-BE(2)C) or a cell line stably overexpressing human NET (e.g., HEK293-hNET).[\[10\]](#)[\[11\]](#)
- Plate the cells in appropriate multi-well plates and grow to a confluent monolayer.

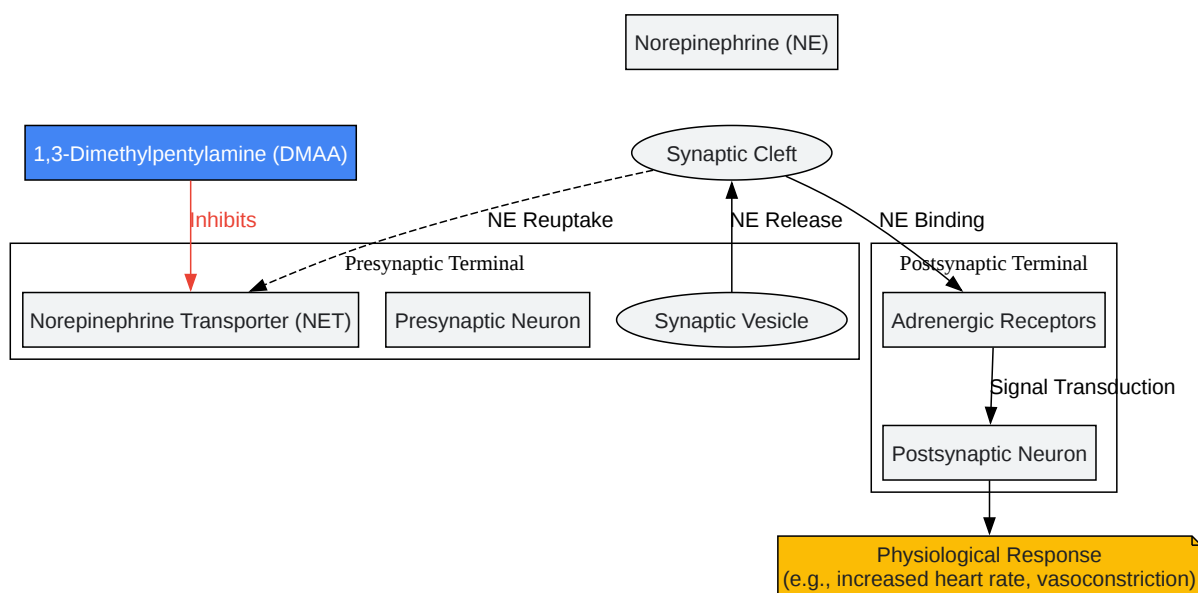
2. Radioligand Uptake Assay:

- Wash the cell monolayer with a Krebs-Ringer-HEPES (KRH) buffer.[\[11\]](#)
- Pre-incubate the cells with varying concentrations of **1,3-Dimethylpentylamine** or a reference inhibitor (e.g., desipramine).
- Initiate norepinephrine uptake by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).[\[10\]](#)
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

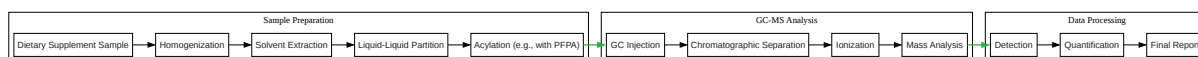
- Calculate the specific uptake of the radioligand.
- Plot the percentage of inhibition against the concentration of **1,3-Dimethylpentylamine**.
- Determine the IC₅₀ value (the concentration that causes 50% inhibition of norepinephrine uptake) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Workflows



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Caption: Sympathomimetic signaling pathway of **1,3-Dimethylpentylamine**.



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Caption: General experimental workflow for GC-MS analysis of **1,3-Dimethylpentylamine**.

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